Cas no 2171802-07-4 (2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
- EN300-1599276
- 2171802-07-4
- 2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
-
- Inchi: 1S/C8H9F3N4/c1-2-5-15-7(8(9,10)11)6(3-4-12)13-14-15/h2-3,5H2,1H3
- InChI Key: AVXFNNLFVUCVNA-UHFFFAOYSA-N
- SMILES: FC(C1=C(CC#N)N=NN1CCC)(F)F
Computed Properties
- Exact Mass: 218.07793079g/mol
- Monoisotopic Mass: 218.07793079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 54.5Ų
2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1599276-0.05g |
2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2171802-07-4 | 0.05g |
$1320.0 | 2023-06-04 | ||
| Enamine | EN300-1599276-0.1g |
2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2171802-07-4 | 0.1g |
$1384.0 | 2023-06-04 | ||
| Enamine | EN300-1599276-0.25g |
2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2171802-07-4 | 0.25g |
$1447.0 | 2023-06-04 | ||
| Enamine | EN300-1599276-0.5g |
2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2171802-07-4 | 0.5g |
$1509.0 | 2023-06-04 | ||
| Enamine | EN300-1599276-1.0g |
2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2171802-07-4 | 1g |
$1572.0 | 2023-06-04 | ||
| Enamine | EN300-1599276-2.5g |
2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2171802-07-4 | 2.5g |
$3080.0 | 2023-06-04 | ||
| Enamine | EN300-1599276-5.0g |
2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2171802-07-4 | 5g |
$4557.0 | 2023-06-04 | ||
| Enamine | EN300-1599276-10.0g |
2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2171802-07-4 | 10g |
$6758.0 | 2023-06-04 | ||
| Enamine | EN300-1599276-50mg |
2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2171802-07-4 | 50mg |
$1320.0 | 2023-09-23 | ||
| Enamine | EN300-1599276-100mg |
2-[1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2171802-07-4 | 100mg |
$1384.0 | 2023-09-23 |
2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
Research Brief on 2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS: 2171802-07-4): Recent Advances and Applications
The compound 2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS: 2171802-07-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development. The trifluoromethyl group and triazole moiety in its structure make it a promising candidate for further exploration in targeted therapies.
Recent studies have highlighted the synthetic pathways for 2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile, with an emphasis on optimizing yield and purity. One notable approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which has been refined to achieve higher efficiency and scalability. Researchers have also explored the compound's reactivity under various conditions, providing insights into its stability and potential modifications for enhanced biological activity.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for developing anti-inflammatory agents. Additionally, its interaction with certain protein targets has been investigated using molecular docking simulations, revealing promising binding affinities that warrant further experimental validation.
The pharmacological potential of this compound extends beyond inflammation, with recent research exploring its role in oncology. Early-stage cell-based assays indicate that 2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile may interfere with cancer cell proliferation by modulating key signaling pathways. However, comprehensive in vivo studies are needed to confirm these observations and assess the compound's safety profile.
Future research directions for 2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile include structural optimization to improve its pharmacokinetic properties and target selectivity. Collaborative efforts between chemists and biologists will be essential to advance this compound through the drug discovery pipeline. The integration of computational modeling and high-throughput screening techniques may further accelerate its development.
In conclusion, 2-1-propyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS: 2171802-07-4) represents a promising scaffold for medicinal chemistry applications. Its unique chemical structure and preliminary biological data highlight its potential as a therapeutic agent, though further research is necessary to fully elucidate its mechanisms and therapeutic utility. This brief underscores the importance of continued investigation into this compound and its derivatives.
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